molecular formula C8H7ClN2O2 B13862923 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 1417551-51-9

6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Cat. No.: B13862923
CAS No.: 1417551-51-9
M. Wt: 198.60 g/mol
InChI Key: VIEPLCDRTGAGOO-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyrido-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one typically involves the chloromethylation of a pyrido-oxazine precursor. One common method involves the reaction of the precursor with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the handling of hazardous reagents and by-products, such as bis(chloromethyl) ether, requires stringent safety measures .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thioether, and amino derivatives of the original compound.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrido-oxazine core.

Scientific Research Applications

6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is unique due to its pyrido-oxazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Properties

CAS No.

1417551-51-9

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7ClN2O2/c9-3-5-1-2-6-8(10-5)11-7(12)4-13-6/h1-2H,3-4H2,(H,10,11,12)

InChI Key

VIEPLCDRTGAGOO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)CCl

Origin of Product

United States

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